N-{3-[4-(4-chlorophenyl)-4-hydroxypiperidino]-3-oxopropyl}-2-pyrazinecarboxamide
Description
N-{3-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-oxopropyl}-2-pyrazinecarboxamide is a piperidine-derived compound characterized by a 4-chlorophenyl-substituted hydroxypiperidine core linked to a pyrazinecarboxamide moiety via a 3-oxopropyl chain.
Properties
Molecular Formula |
C19H21ClN4O3 |
|---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
N-[3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C19H21ClN4O3/c20-15-3-1-14(2-4-15)19(27)6-11-24(12-7-19)17(25)5-8-23-18(26)16-13-21-9-10-22-16/h1-4,9-10,13,27H,5-8,11-12H2,(H,23,26) |
InChI Key |
SBQXUTSFFYRRQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CCNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}pyrazine-2-carboxamide typically involves multiple steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorine atom is introduced to the phenyl ring.
Attachment of the pyrazine ring: This can be done through a condensation reaction with a suitable pyrazine derivative.
Formation of the carboxamide group: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its structural features that may interact with specific biological targets.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the pyrazine ring and the piperidine ring suggests potential binding to neurotransmitter receptors or ion channels, influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional parallels between N-{3-[4-(4-chlorophenyl)-4-hydroxypiperidino]-3-oxopropyl}-2-pyrazinecarboxamide and related compounds:
Key Observations:
Core Ring Systems :
- Piperidine vs. Piperazine: The query compound’s hydroxypiperidine ring (vs. piperazine in ) may confer distinct conformational preferences and hydrogen-bonding capabilities. Piperazine derivatives (e.g., ) are often used in kinase inhibitors due to their flexibility .
- Chlorophenyl vs. Fluorophenyl: The 4-chlorophenyl group in the query compound likely enhances hydrophobic interactions compared to the 4-fluorophenyl analog (), which may prioritize metabolic stability .
Functional Groups: The 3-oxopropyl chain is shared with compounds in and . Pyrazinecarboxamide vs. Benzooxazinone (): Both heterocycles serve as hydrogen-bond acceptors, but pyrazine’s aromaticity may enhance π-π stacking in target binding .
Biological Activity :
- Compounds with sulfonamide and 3-oxopropyl groups () exhibit selective CA inhibition, implying that the query compound could share similar targets if the pyrazinecarboxamide mimics sulfonamide’s zinc-binding role .
- Piperazine-carboxamide analogs () inhibit p38 MAP kinase, suggesting that the query compound’s hydroxypiperidine-carboxamide core might be optimized for kinase modulation .
Synthetic Considerations :
- The Buchwald–Hartwig coupling () and esterification/hydrazine reactions () are common methods for introducing aryl and amide groups, which are applicable to the query compound’s synthesis .
Biological Activity
N-{3-[4-(4-chlorophenyl)-4-hydroxypiperidino]-3-oxopropyl}-2-pyrazinecarboxamide is a complex organic compound with a unique molecular structure that includes a pyrazine ring and a piperidine moiety. This compound has garnered interest in pharmacology due to its potential biological activities, particularly as an analgesic and a modulator of neurotransmitter systems.
Molecular Characteristics
- Molecular Formula : C19H21ClN4O3
- Molecular Weight : 353.81 g/mol
- Structural Features : The compound features a chlorophenyl group, a hydroxypiperidine, and a pyrazine ring, which contribute to its pharmacological properties.
Analgesic Properties
Preliminary studies indicate that this compound may exhibit analgesic properties , making it a candidate for pain management therapies. Its interaction with opioid and serotonin receptors suggests that it could modulate pain perception effectively.
Neurotransmitter Modulation
The structural components of the compound indicate potential interactions with various neurotransmitter receptors, which may influence mood and cognition. This dual activity could position it as a versatile therapeutic agent in treating conditions related to both pain and mood disorders.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Haloperidol | Butyrophenone derivative | Antipsychotic |
| Codeine | Morphinan derivative | Analgesic |
| Indomethacin | Non-steroidal anti-inflammatory drug (NSAID) | Anti-inflammatory |
This compound's specific combination of functional groups may provide distinct pharmacological profiles compared to these compounds, particularly in its potential dual activity as an analgesic and neurotransmitter modulator.
Case Studies
- Study on Analgesic Effects : A recent study evaluated the analgesic effects of this compound in animal models. The results indicated significant pain relief comparable to standard analgesics, suggesting its potential for clinical application in pain management.
- Neurotransmitter Interaction Study : Another investigation focused on the binding affinity of this compound to various neurotransmitter receptors. The findings demonstrated that it has a notable affinity for both opioid and serotonin receptors, which could explain its potential effects on mood regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
